molecular formula C8H20N2OSi B14171250 1-Ethenyl-1-ethoxy-N'-ethyl-N,N-dimethylsilanediamine CAS No. 923560-78-5

1-Ethenyl-1-ethoxy-N'-ethyl-N,N-dimethylsilanediamine

Cat. No.: B14171250
CAS No.: 923560-78-5
M. Wt: 188.34 g/mol
InChI Key: NYNRIIKKSJFBJC-UHFFFAOYSA-N
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Description

1-Ethenyl-1-ethoxy-N’-ethyl-N,N-dimethylsilanediamine is a chemical compound known for its unique structure and properties. It contains a silane core with various functional groups attached, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Ethenyl-1-ethoxy-N’-ethyl-N,N-dimethylsilanediamine typically involves the reaction of ethylamine with dimethylchlorosilane in the presence of a base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Ethenyl-1-ethoxy-N’-ethyl-N,N-dimethylsilanediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include silanol, silane, and substituted silane derivatives.

Scientific Research Applications

1-Ethenyl-1-ethoxy-N’-ethyl-N,N-dimethylsilanediamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are essential in materials science and catalysis.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases, leveraging its unique chemical properties.

    Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion properties and chemical stability.

Mechanism of Action

The mechanism of action of 1-Ethenyl-1-ethoxy-N’-ethyl-N,N-dimethylsilanediamine involves its interaction with various molecular targets. The compound can form stable complexes with proteins and nucleic acids, affecting their function and activity. The pathways involved include the modulation of enzyme activity and the stabilization of biomolecular structures.

Comparison with Similar Compounds

1-Ethenyl-1-ethoxy-N’-ethyl-N,N-dimethylsilanediamine can be compared with other similar compounds such as:

    1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium chloride: This compound has a similar silane core but different functional groups, leading to variations in its chemical reactivity and applications.

    N,N-Dimethylethanamine: While structurally simpler, this compound shares some reactivity patterns with 1-Ethenyl-1-ethoxy-N’-ethyl-N,N-dimethylsilanediamine, particularly in nucleophilic substitution reactions.

The uniqueness of 1-Ethenyl-1-ethoxy-N’-ethyl-N,N-dimethylsilanediamine lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

923560-78-5

Molecular Formula

C8H20N2OSi

Molecular Weight

188.34 g/mol

IUPAC Name

N-(dimethylamino-ethenyl-ethoxysilyl)ethanamine

InChI

InChI=1S/C8H20N2OSi/c1-6-9-12(8-3,10(4)5)11-7-2/h8-9H,3,6-7H2,1-2,4-5H3

InChI Key

NYNRIIKKSJFBJC-UHFFFAOYSA-N

Canonical SMILES

CCN[Si](C=C)(N(C)C)OCC

Origin of Product

United States

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